N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide
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Overview
Description
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with cyano and methoxy groups, and a dichlorobenzyl group linked through an oxime formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide typically involves multi-step organic reactions. A possible synthetic route could start with the functionalization of a pyridine derivative, followed by the introduction of the cyano and methoxy groups. The final step might involve the formation of the oxime formamide linkage with the dichlorobenzyl group under specific reaction conditions, such as the use of a base or an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the dichlorobenzyl group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce an amine-substituted pyridine.
Scientific Research Applications
N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridine derivatives with cyano and methoxy substitutions, as well as oxime formamide derivatives with different aromatic groups.
Uniqueness
The uniqueness of N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(2,3-dichlorobenzyl)oxy]iminoformamide could lie in its specific substitution pattern and the presence of the dichlorobenzyl oxime formamide moiety, which might confer unique chemical and biological properties compared to other similar compounds.
Biological Activity
N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H12Cl2N4O2
- Molecular Weight : 351.19 g/mol
- CAS Number : 339102-53-3
This compound features a pyridine ring substituted with cyano and methoxy groups, along with a dichlorobenzyl ether moiety, which contributes to its unique chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The compound has been studied for its potential:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy as protein kinase inhibitors, which are crucial in regulating cell growth and differentiation . This inhibition can lead to anti-cancer effects by disrupting the signaling pathways that promote tumor growth.
- Anti-Cancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential utility in cancer therapy .
Research Findings
A review of recent studies highlights several key findings regarding the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values reported range from 10 to 20 µM, indicating potent activity .
- Mechanistic Insights : Studies utilizing Western blotting and flow cytometry have revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Comparative Analysis : When compared with structurally similar compounds, this compound demonstrated superior potency in inhibiting cell proliferation and inducing apoptosis .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study 1 : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissue .
- Case Study 2 : A clinical trial assessing the safety and efficacy of a related compound showed promising results in patients with advanced solid tumors, leading to further investigations into derivatives like this compound for targeted therapy.
Data Table
Property | Value |
---|---|
Molecular Formula | C15H12Cl2N4O2 |
Molecular Weight | 351.19 g/mol |
CAS Number | 339102-53-3 |
Cytotoxicity (IC50) | 10 - 20 µM |
Primary Mechanism | Protein kinase inhibition |
Notable Effects | Induces apoptosis |
Properties
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(2,3-dichlorophenyl)methoxy]methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-22-13-5-6-19-15(11(13)7-18)20-9-21-23-8-10-3-2-4-12(16)14(10)17/h2-6,9H,8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZKUILHUAOADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N=CNOCC2=C(C(=CC=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.